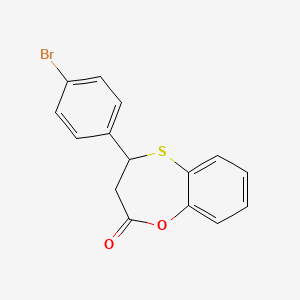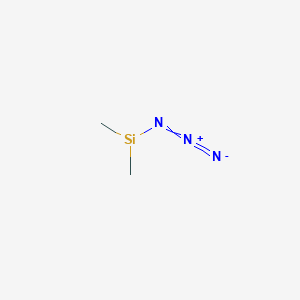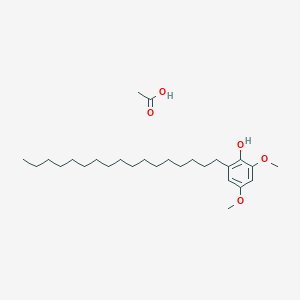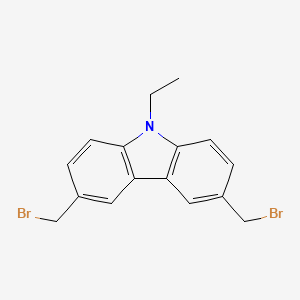![molecular formula C14H14O3S B12562622 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- CAS No. 173383-41-0](/img/structure/B12562622.png)
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring fused with a phenylthio group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- typically involves multi-step reactions. One common method starts with cyclohexanedione monoethylene ketal, which undergoes a reaction with trimethylsilyl trifluoromethanesulfonate and triethylamine in dichloromethane at -5 to 0°C for 2.5 hours. This is followed by the addition of palladium diacetate in acetonitrile, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-6-en-8-one: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
8-Ethynyl-1,4-dioxaspiro[4.5]decane: Contains an ethynyl group instead of a phenylthio group, leading to different reactivity and applications.
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol:
Uniqueness
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- is unique due to its combination of a spirocyclic structure and a phenylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
173383-41-0 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
6-phenylsulfanyl-1,4-dioxaspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C14H14O3S/c15-11-6-7-14(16-8-9-17-14)13(10-11)18-12-4-2-1-3-5-12/h1-7,13H,8-10H2 |
InChI Key |
UCZZXVCKCKYUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC(=O)CC2SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


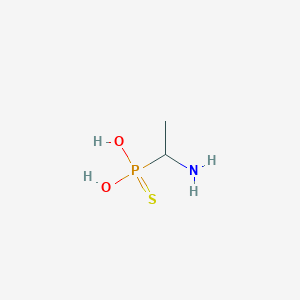

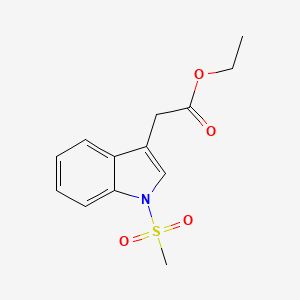
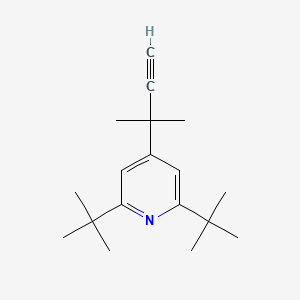

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
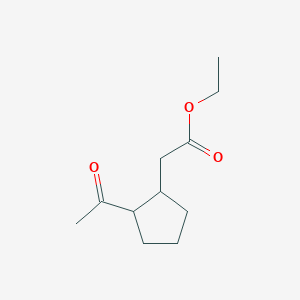
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

